

# "physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"

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## Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)acetonitrile

Cat. No.: B113284

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## A Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(4-benzylpiperazin-1-yl)acetonitrile** is a heterocyclic organic compound featuring a central piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents due to its ability to improve aqueous solubility and bioavailability.<sup>[1]</sup> The benzyl and acetonitrile groups contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This document provides a comprehensive overview of the known physicochemical properties, theoretical synthesis and analysis protocols, and relevant biological context for this compound.

### Physicochemical Properties

The properties of **2-(4-benzylpiperazin-1-yl)acetonitrile** have been primarily determined through computational methods. Experimental data for properties such as melting point, boiling point, and pKa are not widely available in published literature. A summary of its key identifiers and computed characteristics is presented below.

Table 1: Physicochemical Data for **2-(4-benzylpiperazin-1-yl)acetonitrile**

Property	Value	Source
Identifiers		
CAS Number	92042-93-8	[2]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub>	[2][3]
Molecular Weight	215.29 g/mol	[2]
InChIKey	ATUPEPBRQNHPDY-UHFFFAOYSA-N	[3]
Computed Properties		
XlogP	1.6	[3]
Topological Polar Surface Area (TPSA)	39.06 Å <sup>2</sup>	[4]
Hydrogen Bond Donor Count	0	[3] (Typo in source, should be 0)
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	3	[4]
Monoisotopic Mass	215.14224 Da	[3]
General Properties		
Physical Form	Solid	(Inferred)[5]
Storage Conditions	Store at -20°C or under refrigeration (4°C)	[2][4]

## Experimental Protocols

While specific validated protocols for **2-(4-benzylpiperazin-1-yl)acetonitrile** are not detailed in the available literature, the following sections describe standard methodologies for its synthesis and analysis based on established procedures for analogous piperazine derivatives.[1][6]

## Synthesis Protocol: N-Alkylation of 1-Benzylpiperazine

The synthesis of **2-(4-benzylpiperazin-1-yl)acetonitrile** can be achieved via a standard nucleophilic substitution reaction. This involves the alkylation of 1-benzylpiperazine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

### Reagents and Materials:

- 1-Benzylpiperazine
- Chloroacetonitrile (or Bromoacetonitrile)
- Potassium Carbonate ( $K_2CO_3$ ) or Cesium Carbonate ( $Cs_2CO_3$ ) (anhydrous)
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF) (anhydrous)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ ) (anhydrous)
- Silica gel for column chromatography

### Procedure:

- To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add a fine powder of anhydrous potassium carbonate (2.0-3.0 eq) as a base.
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.<sup>[6]</sup>

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure **2-(4-benzylpiperazin-1-yl)acetonitrile**.

## Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. A reverse-phase HPLC method is suitable for this molecule.  
[\[7\]](#)[\[8\]](#)

### Instrumentation and Conditions:

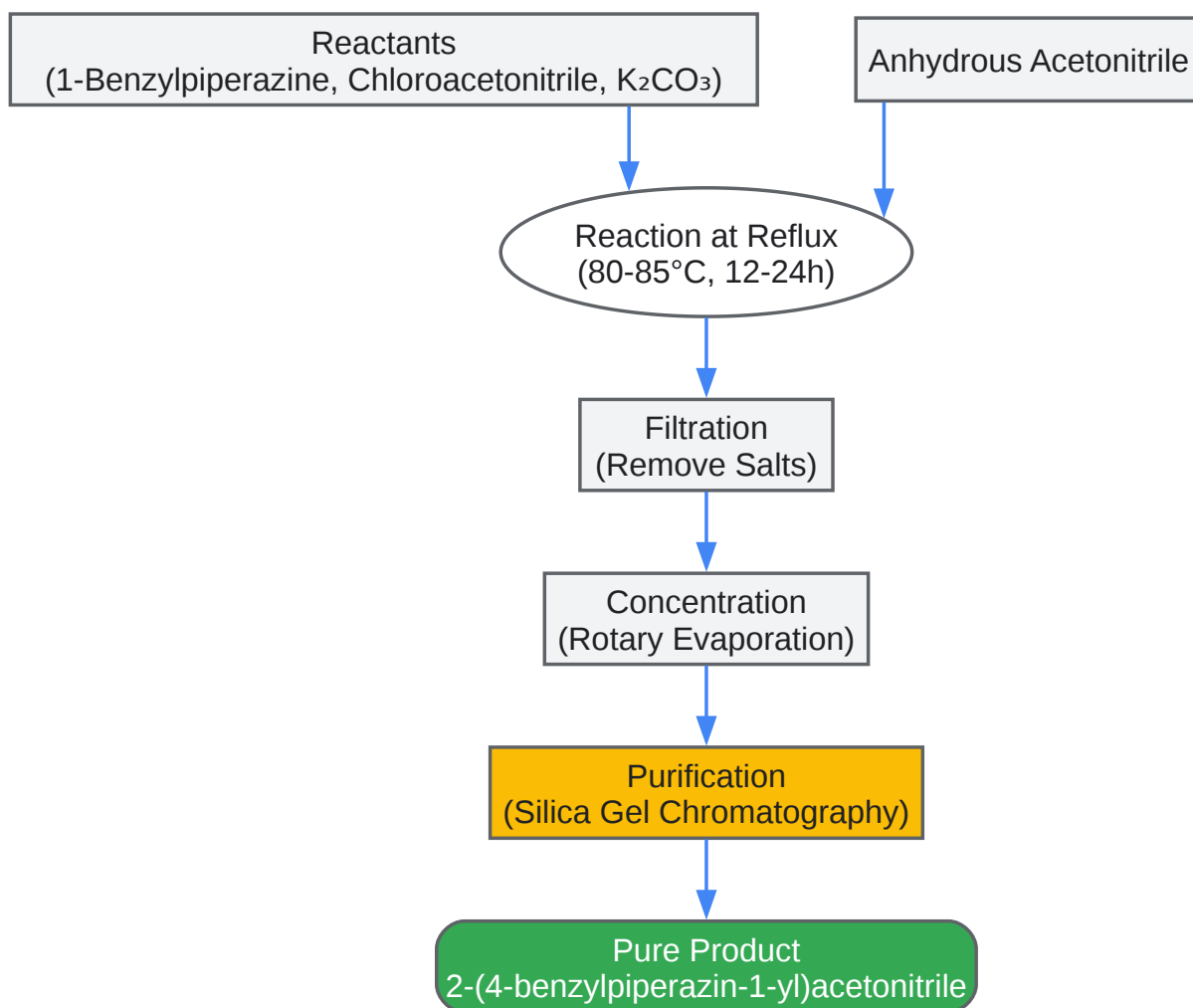
- HPLC System: A standard UHPLC or HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[\[7\]](#)[\[9\]](#)
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 2-3).  
[\[7\]](#)[\[9\]](#)
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[\[8\]](#)[\[9\]](#)
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Column Temperature: 25°C.[\[8\]](#)
- Detection Wavelength: 210 nm or 254 nm, where the benzyl chromophore absorbs.[\[9\]](#)
- Injection Volume: 10 µL.

### Sample Preparation:

- Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[\[9\]](#)
- Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

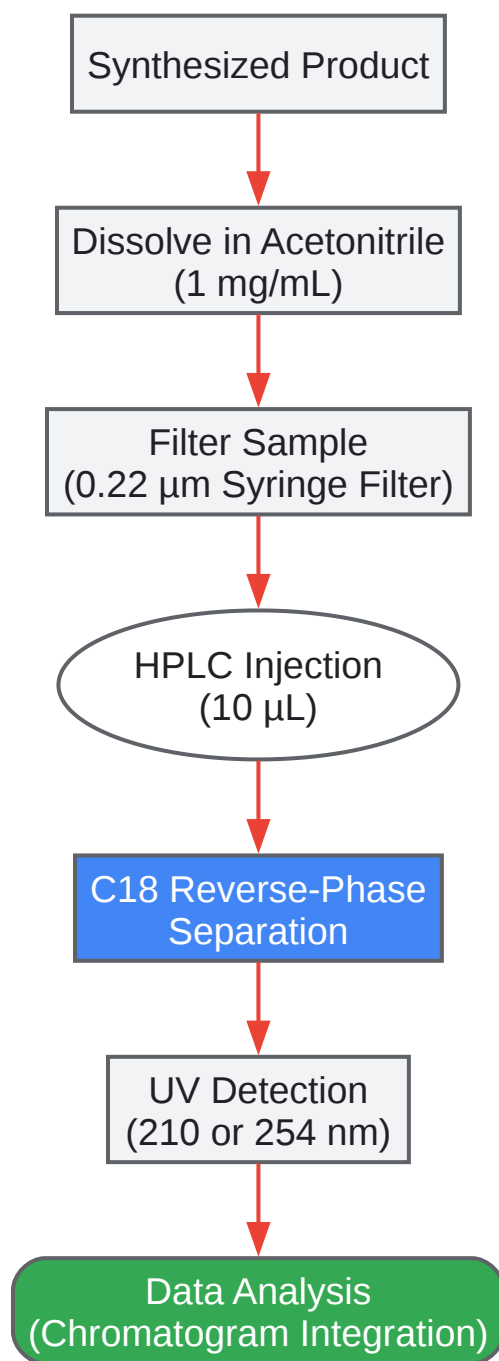
## Workflow Visualizations

The following diagrams illustrate the logical flow for the synthesis and analysis of **2-(4-benzylpiperazin-1-yl)acetonitrile**.



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**Caption:** General workflow for the synthesis of **2-(4-benzylpiperazin-1-yl)acetonitrile**.



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**Caption:** Workflow for purity analysis via reverse-phase HPLC.

## Biological Context

While no specific biological activity or signaling pathway has been published for **2-(4-benzylpiperazin-1-yl)acetonitrile** itself, its structural relative, 1-benzylpiperazine (BZP), is known to be a central nervous system stimulant.[10] BZP acts by stimulating the release of

dopamine and serotonin and inhibiting their reuptake.[10] Furthermore, numerous piperazine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-anxiety, and antihypertensive agents.[1] Specifically, compounds containing a 1-benzylpiperidine motif (a closely related structure) have been explored as ligands for sigma receptors, which are targets for treating neurological disorders.[11][12] The structural components of **2-(4-benzylpiperazin-1-yl)acetonitrile** suggest it may have been synthesized as part of a medicinal chemistry program exploring novel CNS agents or other therapeutic targets. Further biological evaluation is required to determine its specific pharmacological profile.

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